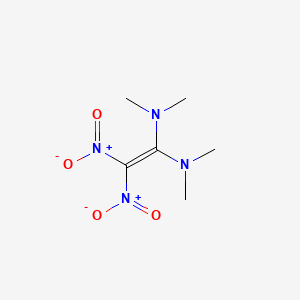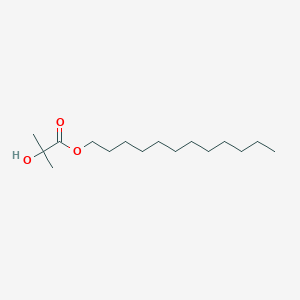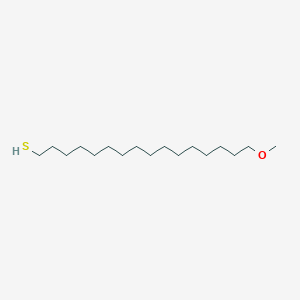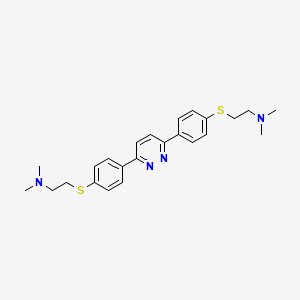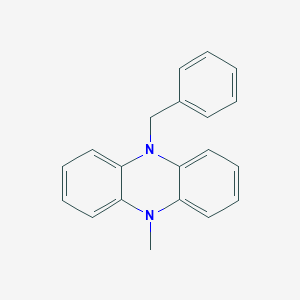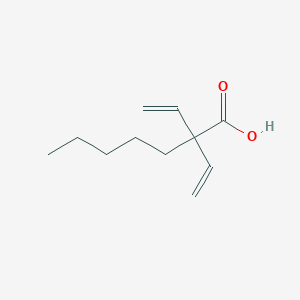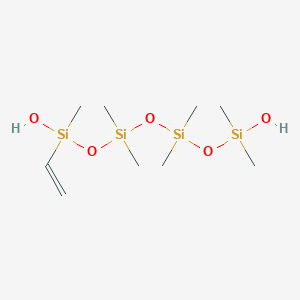![molecular formula C20H40N2O6 B14291552 5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane CAS No. 117875-33-9](/img/structure/B14291552.png)
5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane is an organic compound with a complex cage-like structure. This compound is known for its ability to act as a ligand, forming stable complexes with various metal ions. Its unique structure allows it to be used in a wide range of applications, including magnetic resonance imaging, organic synthesis, and electrochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane typically involves the reaction of ethylene glycol derivatives with nitrogen-containing compounds under controlled conditions. The reaction is carried out in the presence of a catalyst, often using solvents such as acetonitrile or methanol .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is often produced in powder form and stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include methacrylic acid, ethylene glycol dimethacrylate, and 2,2′-azobisisobutyronitrile. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Aplicaciones Científicas De Investigación
5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane involves its ability to form stable complexes with metal ions. The compound’s cage-like structure allows it to encapsulate metal ions, stabilizing them and preventing unwanted reactions. This property is particularly useful in applications such as MRI, where the compound enhances the contrast by interacting with metal ions .
Comparación Con Compuestos Similares
Similar Compounds
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane: Another compound with a similar cage-like structure, used in similar applications.
5,6-Benzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacos-5-ene: A related compound used in metal-ligand complex formation studies.
Uniqueness
5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane is unique due to its specific structure, which allows it to form highly stable complexes with a wide range of metal ions. This property makes it particularly valuable in applications requiring precise control over metal ion interactions .
Propiedades
Número CAS |
117875-33-9 |
|---|---|
Fórmula molecular |
C20H40N2O6 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
5,8,15,18,23,26-hexaoxa-1,12-diazabicyclo[10.8.8]octacosane |
InChI |
InChI=1S/C20H40N2O6/c1-3-21-5-11-25-17-19-27-13-7-22(4-2-10-24-16-15-23-9-1)8-14-28-20-18-26-12-6-21/h1-20H2 |
Clave InChI |
CQUTUWFLTGWTCG-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCOCCOCCN(CCCOCCOC1)CCOCCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


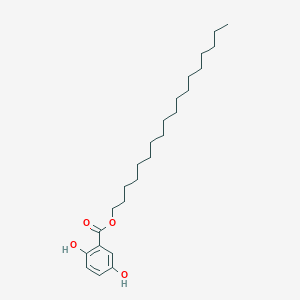

![2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14291486.png)

![1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14291494.png)

